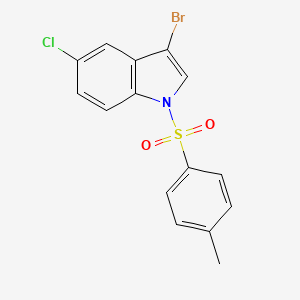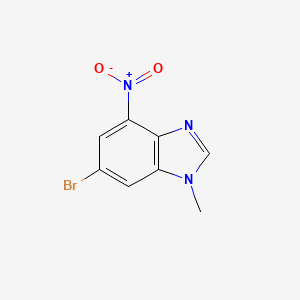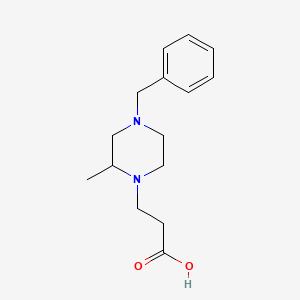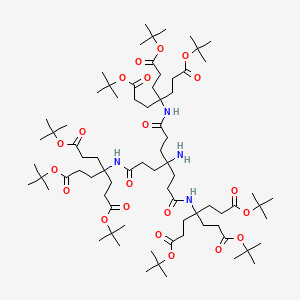![molecular formula C22H29N5O3S B15123264 N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced through a sulfonylation reaction, typically using pyrrolidine and a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the benzoyl group to the piperidine ring, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted pyrimidine or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Research: The compound can be used to study the interaction of pyrimidine derivatives with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can interact with nucleic acids, while the piperidine and pyrrolidine groups can modulate the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,5-dimethyl-N-{1-[4-(methylsulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
- N,5-dimethyl-N-{1-[4-(ethylsulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
Uniqueness
N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is unique due to the presence of the pyrrolidine-1-sulfonyl group, which can enhance its biological activity and specificity compared to similar compounds with different sulfonyl groups.
Eigenschaften
Molekularformel |
C22H29N5O3S |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H29N5O3S/c1-17-14-23-22(24-15-17)25(2)19-6-5-11-26(16-19)21(28)18-7-9-20(10-8-18)31(29,30)27-12-3-4-13-27/h7-10,14-15,19H,3-6,11-13,16H2,1-2H3 |
InChI-Schlüssel |
YYCVEPYKFQEWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)

![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)








![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
